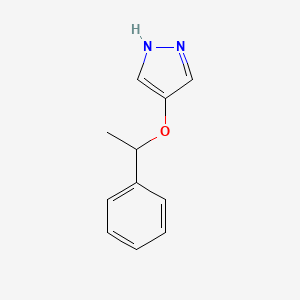

4-(1-Phenylethoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethoxy)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)14-11-7-12-13-8-11/h2-9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHHERLMLIBOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Phenylethoxy 1h Pyrazole and Its Analogues

Strategies for the Formation of the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods being applicable to the synthesis of precursors for 4-(1-Phenylethoxy)-1H-pyrazole.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds

One of the most classical and versatile methods for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach, often referred to as the Knorr pyrazole synthesis, allows for the formation of a wide array of substituted pyrazoles.

In the context of synthesizing precursors for this compound, a key starting material would be a 1,3-dicarbonyl compound with a handle for subsequent introduction of the ether linkage at what will become the C4 position. For instance, the reaction of hydrazine hydrate (B1144303) with a β-ketoester bearing a hydroxyl group or a protected hydroxyl group at the α-position can lead to a 4-hydroxypyrazole intermediate.

Similarly, α,β-unsaturated ketones can serve as precursors. The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to furnish the pyrazole ring. The substitution pattern on the α,β-unsaturated ketone dictates the final substitution on the pyrazole.

A general representation of the cyclocondensation reaction is depicted below:

| Reactant 1 | Reactant 2 | Product | Reference |

| Hydrazine | 1,3-Dicarbonyl Compound | Substituted Pyrazole | [Generic] |

| Hydrazine | α,β-Unsaturated Ketone | Substituted Pyrazole | [Generic] |

Multi-Component Reaction Approaches for Pyrazole Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrazoles, in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

For the construction of the pyrazole ring, a typical MCR might involve an aldehyde, a β-ketoester, and a hydrazine. The reaction often proceeds through a series of tandem reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to afford a highly substituted pyrazole. The choice of starting materials in an MCR can be tailored to introduce specific functional groups that can be later converted to the desired phenylethoxy moiety.

An example of a four-component reaction for the synthesis of a pyranopyrazole derivative, which showcases the complexity achievable through MCRs, involves the reaction of a benzyl (B1604629) halide, malononitrile, an acetylenedicarboxylate, and hydrazine hydrate. While this leads to a fused system, similar principles can be applied to the synthesis of monocyclic pyrazoles.

Targeted Introduction of the Phenylethoxy Moiety at the 4-Position

Once the pyrazole ring is formed, or through the use of a suitably functionalized precursor, the 1-phenylethoxy group must be introduced at the C4 position. This can be achieved through several key strategies.

Etherification and Alkylation Strategies for C4-Functionalization of Pyrazole Precursors

A common and direct method for the synthesis of 4-alkoxypyrazoles is the etherification of a 4-hydroxypyrazole precursor. The 4-hydroxypyrazole, which can be synthesized via the cyclocondensation of a suitable 1,3-dicarbonyl compound, can be deprotonated with a base to form a pyrazolate anion. This nucleophilic anion can then react with an appropriate electrophile, such as a 1-phenylethyl halide or tosylate, in a Williamson ether synthesis.

Alternatively, the Mitsunobu reaction provides a powerful method for the etherification of 4-hydroxypyrazoles with 1-phenylethanol (B42297) under mild conditions. This reaction typically employs a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the 4-hydroxypyrazole. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol's stereocenter, offering a route to stereoselective synthesis.

| Reaction Type | Substrates | Reagents | Product | Reference |

| Williamson Ether Synthesis | 4-Hydroxypyrazole, 1-Phenylethyl halide | Base (e.g., NaH, K2CO3) | This compound | [Generic] |

| Mitsunobu Reaction | 4-Hydroxypyrazole, 1-Phenylethanol | PPh3, DEAD/DIAD | This compound | ic.ac.uk |

Post-Cyclization Functionalization Techniques for C4-Substitution

An alternative strategy involves the functionalization of a pre-formed pyrazole ring at the C4 position. This approach is particularly useful if a suitable 4-unsubstituted pyrazole is readily available.

A common method is the halogenation of the pyrazole ring at the C4 position. Pyrazoles can be readily halogenated using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce a bromine or iodine atom, respectively. The resulting 4-halopyrazole can then undergo a nucleophilic aromatic substitution reaction with the sodium salt of 1-phenylethanol. However, such direct substitutions on electron-rich aromatic rings can be challenging.

A more versatile approach is the use of transition-metal-catalyzed cross-coupling reactions. For example, a 4-halopyrazole can be coupled with 1-phenylethanol in the presence of a suitable catalyst system, such as a palladium or copper catalyst with an appropriate ligand and base. This allows for the formation of the C-O bond under milder conditions than traditional nucleophilic aromatic substitution.

Stereoselective Synthesis and Chiral Resolution of this compound

The 1-phenylethoxy moiety contains a chiral center, leading to the existence of two enantiomers of this compound. The synthesis of enantiomerically pure forms of this compound can be achieved through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis:

A stereoselective synthesis aims to produce one enantiomer in excess over the other. As mentioned previously, the Mitsunobu reaction of a 4-hydroxypyrazole with an enantiomerically pure 1-phenylethanol is a promising route, as this reaction typically proceeds with inversion of stereochemistry at the alcohol. Thus, using (R)-1-phenylethanol would be expected to yield (S)-4-(1-phenylethoxy)-1H-pyrazole, and vice versa.

Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the pyrazole ring, which then directs the stereochemical outcome of the etherification reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Resolution:

If a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through chiral resolution. Common methods include:

Formation of Diastereomeric Salts: If the pyrazole derivative contains an acidic or basic handle, it can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral heterocyclic compounds.

| Method | Description | Key Feature |

| Stereoselective Synthesis | Use of chiral starting materials or reagents to favor the formation of one enantiomer. | Direct formation of an enantiomerically enriched product. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Applicable to racemic mixtures; often involves chromatography or crystallization. |

Contemporary Developments in Sustainable and Green Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netcitedrive.com Contemporary research focuses on developing synthetic routes that are not only efficient in terms of yield but also adhere to the tenets of sustainability. acs.org

A significant area of development is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.com This technique offers a more energy-efficient alternative to conventional heating methods. mdpi.com Similarly, ultrasound-assisted synthesis has emerged as a green method, often leading to shorter reaction times and higher yields under milder conditions. benthamdirect.comekb.eg

Solvent selection is another critical aspect of green pyrazole synthesis. The use of hazardous and volatile organic solvents is a major environmental concern. benthamdirect.com To address this, researchers are exploring benign alternatives such as water, ethanol, and ionic liquids. nih.govmdpi.com Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. acs.org Solvent-free, or "dry media," reactions represent an even greener approach, minimizing waste and simplifying product purification. mdpi.com

Multicomponent reactions (MCRs) are also gaining prominence as a sustainable strategy for synthesizing complex molecules like pyrazoles. nih.govmdpi.com These reactions involve the combination of three or more starting materials in a single step to form the final product, which increases atom economy and reduces the number of synthetic steps and purification procedures. nih.gov This approach aligns well with the principles of green chemistry by minimizing waste and energy consumption. acs.org

The development of novel catalytic systems is another cornerstone of green pyrazole synthesis. The focus is on using catalysts that are recyclable, non-toxic, and highly efficient. researchgate.net This includes the use of solid acid catalysts, nanocatalysts, and biocatalysts, which can often be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov For example, a copper-modified layered double hydroxide (B78521) (LDH) nanocatalyst has been successfully employed in the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, demonstrating high efficiency and recyclability. nih.gov

These contemporary approaches highlight a clear trend towards more environmentally responsible methods for the synthesis of pyrazoles and their analogues. The following tables summarize key findings from recent studies in this area.

| Green Chemistry Approach | Key Features | Example Application in Pyrazole Synthesis | Reference |

| Microwave-Assisted Synthesis | - Reduced reaction times- Improved yields- Energy efficiency | Synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones and p-toluenesulfonhydrazide under solvent-free conditions. | mdpi.com |

| Ultrasound-Assisted Synthesis | - Shorter reaction times- Milder reaction conditions- High yields | Synthesis of 5-aryl pyrazole-3-one derivatives via oxidation facilitated by sonication in acetic acid. | ekb.eg |

| Use of Green Solvents | - Reduced environmental impact- Increased safety | Synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol solvent mixture. | nih.gov |

| Multicomponent Reactions (MCRs) | - High atom economy- Reduced number of synthetic steps- Minimized waste | Four-component synthesis of pyrano[2,3-c]pyrazoles using an ionic liquid catalyst. | mdpi.com |

| Novel Catalysis | - Recyclability- High efficiency- Use of non-toxic materials | Use of a copper-modified layered double hydroxide (LDH) nanocatalyst for the one-pot synthesis of pyrazole derivatives. | nih.gov |

| Catalyst | Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, malononitrile, phenyl hydrazine | H₂O/EtOH | 55 °C, 15-27 min | 5-amino-1H-pyrazole-5-carbonitrile derivatives | 85-93 | nih.gov |

| [Bmim]FeCl₄ (ionic liquid) | 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, primary aromatic amines | [Bmim]FeCl₄ | 80 °C, 2-3 h | Pyrazole-based pyrimido[4,5-d]pyrimidines | 84-90 | mdpi.com |

| K₂CO₃ | α,β-unsaturated ketone, p-toluenesulfonhydrazide | N,N-dimethylformamide (minimal) | 130 °C, Microwave irradiation | 3,5-disubstituted-1H-pyrazoles | High | mdpi.com |

| Chromium trioxide nanoparticles | 4-arylidinepyrazolidinediones | Acetic acid | Sonication | 5-aryl pyrazole-3-one derivatives | Good to excellent | ekb.eg |

Chemical Reactivity and Derivatization of 4 1 Phenylethoxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus at C4

The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have consistently shown that the C4 position of the pyrazole nucleus is the most electron-rich and, therefore, the preferred site for electrophilic attack. rrbdavc.orgslideshare.netresearchgate.netquora.com The presence of an oxygen-linked substituent, such as the 1-phenylethoxy group, at this position is expected to further activate the ring towards electrophiles, although steric hindrance from the bulky side group may play a role in modulating reactivity. Common electrophilic aromatic substitution reactions applicable to the pyrazole nucleus include halogenation, nitration, and formylation.

Halogenation: The introduction of halogen atoms at the C4 position of pyrazoles is a well-established transformation. google.com Reagents such as N-halosuccinimides (NCS, NBS, NIS) are effective for the chlorination, bromination, and iodination of pyrazoles, often proceeding under mild conditions without the need for a catalyst. google.com

Nitration: Nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The reaction typically occurs at the C4 position, provided it is unsubstituted. pharmdbm.comscribd.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com Using a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), a formyl group can be introduced at the C4 position of the pyrazole ring. scispace.commdpi.com This reaction has been successfully applied to 3-alkoxypyrazoles to yield the corresponding 4-carbaldehyde derivatives. mdpi.com

| Reaction | Reagent(s) | Electrophile | Expected Product at C4 |

| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | Chloro |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | Bromo |

| Iodination | N-Iodosuccinimide (NIS) | I⁺ | Iodo |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro |

| Formylation | POCl₃ / DMF | Vilsmeier reagent | Formyl |

Nucleophilic Substitution Reactions at Substituted Positions (e.g., at C4 and N1)

Nucleophilic substitution reactions on the pyrazole ring are generally less facile than electrophilic substitutions due to the electron-rich nature of the heterocycle. However, such reactions can occur at the nitrogen atoms and, under certain conditions, at carbon atoms bearing suitable leaving groups.

Substitution at N1: The N1 position of the pyrazole ring, bearing a proton in the unsubstituted form, is nucleophilic and readily undergoes substitution reactions. A variety of alkyl, acyl, and aryl groups can be introduced at this position.

N-Alkylation: The N-alkylation of pyrazoles can be achieved under both basic and acidic conditions. libretexts.org Base-mediated N-alkylation typically involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. semanticscholar.org Acid-catalyzed methods, using electrophiles like trichloroacetimidates, provide an alternative route to N-alkylated pyrazoles. libretexts.orgresearchgate.net

N-Acylation: Acyl groups can be introduced at the N1 position by reacting the pyrazole with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides, a transformation known as the Ullmann condensation or Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org

Substitution at C4: Nucleophilic substitution at the C4 position of a pyrazole ring is generally challenging. The C3 and C5 positions are more susceptible to nucleophilic attack due to their proximity to the electronegative nitrogen atoms. researchgate.net For a nucleophilic substitution to occur at C4, the ring must typically be activated by strong electron-wthdrawing groups, and a good leaving group must be present. While the direct displacement of the 1-phenylethoxy group by a nucleophile is not a commonly reported reaction, the possibility of such a transformation under specific activating conditions cannot be entirely ruled out. For instance, studies on 5-phenoxypyrazoles have shown that a phenoxy group can act as a leaving group in nucleophilic substitution reactions, particularly when the ring is activated by electron-withdrawing substituents. researchgate.net

| Position | Reaction | Reagent(s) | Product |

| N1 | N-Alkylation | Alkyl halide, Base | N1-Alkyl-4-(1-phenylethoxy)-1H-pyrazole |

| N1 | N-Acylation | Acyl chloride, Base | N1-Acyl-4-(1-phenylethoxy)-1H-pyrazole |

| N1 | N-Arylation | Aryl halide, Cu catalyst, Base | N1-Aryl-4-(1-phenylethoxy)-1H-pyrazole |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization at C4

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the pyrazole nucleus. To perform these reactions at the C4 position, it is typically necessary to first introduce a handle, such as a halogen atom or a triflate group, which can then participate in the catalytic cycle.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. rrbdavc.orgrsc.orgresearchgate.net To apply this reaction to the C4 position of 4-(1-Phenylethoxy)-1H-pyrazole, the parent compound would first need to be halogenated at C4 (as described in section 3.1). The resulting 4-halo-pyrazole could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents at this position. slideshare.netlibretexts.orgnih.govnih.govrsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org Similar to the Suzuki-Miyaura coupling, a 4-halo- or 4-triflyloxy-pyrazole derivative would serve as the substrate. Reaction with various alkenes would then lead to the introduction of an alkenyl side chain at the C4 position. researchgate.net The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. cdnsciencepub.com

| Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 4-Bromo-1-R-pyrazole | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1-R-pyrazole |

| Suzuki-Miyaura | 4-Iodo-1-R-pyrazole | Vinylboronic acid | Pd catalyst, Base | 4-Vinyl-1-R-pyrazole |

| Heck | 4-Bromo-1-R-pyrazole | Styrene | Pd catalyst, Base | 4-Styrenyl-1-R-pyrazole |

| Heck | 4-Iodo-1-R-pyrazole | Acrylate | Pd catalyst, Base | 4-Acryloyl-1-R-pyrazole |

Strategies for Side-Chain Modification and Derivatization of the 1-Phenylethoxy Group

The 1-phenylethoxy side chain of this compound offers several opportunities for chemical modification, distinct from the reactivity of the pyrazole core. These modifications can be targeted at the phenyl ring, the benzylic position, or the ether linkage.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group of the 1-phenylethoxy moiety is susceptible to electrophilic aromatic substitution. britannica.comwikipedia.orgsarthaks.comlkouniv.ac.inmasterorganicchemistry.com Depending on the reaction conditions, electrophiles can be introduced at the ortho, meta, or para positions of the phenyl ring. The directing effect of the ethoxy-pyrazole substituent would need to be considered.

Reactions at the Benzylic Position: The carbon atom attached to both the phenyl ring and the ether oxygen is a benzylic position, which exhibits enhanced reactivity.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic C-H bond. scispace.comlibretexts.orgmdpi.com Depending on the specific reagents and conditions, this could lead to the formation of a ketone or potentially cleavage of the side chain.

Benzylic Halogenation: Radical halogenating agents, most notably N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position under radical initiation conditions (e.g., light or a radical initiator). britannica.comkhanacademy.org This benzylic bromide can then serve as a precursor for further nucleophilic substitution reactions.

Cleavage of the Ether Linkage: The ether bond can be cleaved under various conditions. Acid-catalyzed cleavage, for instance with strong acids like HBr or HI, is a common method for cleaving ethers. google.comresearchgate.netacs.org Reductive cleavage methods can also be employed. cdnsciencepub.compnnl.gov Cleavage of the ether would yield 4-hydroxy-1H-pyrazole and 1-phenylethanol (B42297) or its derivatives.

| Reaction Type | Target Site | Reagent(s) | Potential Product |

| Nitration | Phenyl ring | HNO₃ / H₂SO₄ | 4-(1-(Nitrophenyl)ethoxy)-1H-pyrazole |

| Bromination | Phenyl ring | Br₂ / FeBr₃ | 4-(1-(Bromophenyl)ethoxy)-1H-pyrazole |

| Benzylic Oxidation | Benzylic C-H | KMnO₄ | 4-Benzoyl-1H-pyrazole (via cleavage) |

| Benzylic Bromination | Benzylic C-H | NBS, Initiator | 4-(1-Bromo-1-phenylethoxy)-1H-pyrazole |

| Ether Cleavage | C-O bond | HBr | 4-Hydroxy-1H-pyrazole |

Spectroscopic Characterization and Advanced Structural Analysis of 4 1 Phenylethoxy 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A full analysis of 4-(1-Phenylethoxy)-1H-pyrazole would require ¹H, ¹³C, and ¹⁵N NMR data, along with two-dimensional techniques to establish connectivity and spatial relationships.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Spin-Spin Coupling Analysis

Without experimental data, a theoretical estimation of the ¹H NMR spectrum can be made based on the expected chemical environments of the protons in the molecule. The pyrazole (B372694) ring protons are expected to appear in the aromatic region, with their chemical shifts influenced by the ether linkage at the C4 position. The protons of the phenylethoxy group would show characteristic signals for the phenyl ring, the methine proton (CH), and the methyl group (CH₃). Spin-spin coupling between adjacent protons would provide information about the connectivity of the carbon skeleton.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

Similarly, a ¹³C NMR spectrum would be essential for identifying all unique carbon atoms in this compound. The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern, while the signals for the phenylethoxy group would correspond to the phenyl, methine, and methyl carbons.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, though less common, would provide direct information about the electronic environment of the two nitrogen atoms within the pyrazole ring, which can be sensitive to tautomerism and intermolecular interactions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR techniques are crucial for unambiguously assigning the structure. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, and NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate through-space proximity of protons, helping to define the stereochemistry at the chiral center of the 1-phenylethoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

An Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic rings, and the C-O-C stretching of the ether linkage.

A Raman spectrum , which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C bonds of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyrazole and phenyl rings, providing further confirmation of the structure.

Advanced Spectroscopic Methods (e.g., UV-Vis) for Electronic Transition Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

The structure of this compound contains two primary chromophores: the pyrazole ring and the phenyl group. The absorption spectrum of this compound is therefore expected to be a composite of the electronic transitions originating from these two aromatic systems, modified by the influence of the ether linkage at the 4-position of the pyrazole ring.

The parent 1H-pyrazole molecule exhibits a strong absorption band in the far-UV region, typically around 203-210 nm. mdpi.comwikipedia.org This absorption is attributed to a high-energy π → π* transition, which is characteristic of aromatic heterocyclic compounds. mdpi.com In this type of transition, an electron from a π bonding orbital is excited to a π* antibonding orbital.

Similarly, the phenyl group (derived from benzene) possesses characteristic UV absorptions. Benzene typically shows a strong E2-band (a π → π* transition) around 204 nm and a weaker, structured B-band (also π → π*) around 256 nm. The presence of substituents on the benzene ring can significantly alter the position and intensity of these bands.

In this compound, the pyrazole and phenyl chromophores are insulated from direct conjugation by the ethyl ether linkage. However, the oxygen atom of the ether acts as an auxochrome for both aromatic rings. An auxochrome is a group with non-bonding electrons (like the lone pairs on the oxygen atom) that, when attached to a chromophore, can modify the wavelength and intensity of the absorption. This interaction, involving the non-bonding electrons (n-orbitals) of the oxygen, can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary π → π* transitions in both the pyrazole and phenyl rings.

Therefore, the UV-Vis spectrum of this compound is predicted to show intense absorption bands in the 200-220 nm region, arising from the π → π* transitions of both the pyrazole and phenyl moieties. Additionally, a weaker, lower-energy band, analogous to the B-band of benzene, may be observed at longer wavelengths (likely above 260 nm), potentially showing fine structure. The exact position (λmax) and molar absorptivity (ε) of these bands would be sensitive to the solvent used for the analysis, a phenomenon known as solvatochromism.

Interactive Data Table: Typical UV Absorption Data for Parent Chromophores

The following table summarizes the characteristic UV absorption maxima for the parent chromophoric systems present in this compound. This data serves as a baseline for understanding the expected spectral features of the target molecule.

| Compound Name | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

| Pyrazole | Pyrazole | ~203 - 210 | > 5,000 | π → π |

| Benzene | Phenyl | ~204 | ~7,900 | π → π (E2-band) |

| Benzene | Phenyl | ~256 | ~200 | π → π* (B-band) |

Computational and Theoretical Investigations of 4 1 Phenylethoxy 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.net Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. derpharmachemica.comnih.gov

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-(1-phenylethoxy)-1H-pyrazole, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.gov The pyrazole (B372694) ring is expected to be largely planar, but the molecule possesses significant conformational flexibility due to rotation around the C-O ether bond and the C-C bond of the phenylethoxy group.

Conformational analysis is performed to explore these different spatial arrangements (conformers) and identify the most energetically favorable ones. iu.edu.sa Studies on similar bicyclic and substituted molecules show that the preferred conformation is often stabilized by a balance of steric effects and intramolecular interactions. researchgate.netnih.govrsc.org For this compound, the analysis would focus on the orientation of the phenyl ring relative to the pyrazole moiety.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 (pyrazole) | ~1.35 Å |

| C4-O (ether) | ~1.37 Å | |

| O-C (phenethyl) | ~1.44 Å | |

| Bond Angle (°) | C5-N1-N2 (pyrazole) | ~112° |

| C3-C4-C5 (pyrazole) | ~105° | |

| C4-O-C (ether) | ~118° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more chemically reactive. derpharmachemica.comnih.gov

A Molecular Electrostatic Potential (MEP) surface map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the pyrazole N-H proton, highlighting its acidic character. mdpi.com

Table 2: Predicted Electronic Properties for Pyrazole Derivatives

| Property | Typical Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical stability and reactivity |

Vibrational Frequency and Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Theoretical calculations can predict vibrational spectra (FT-IR and Raman), which arise from the stretching and bending of molecular bonds. mdpi.com By calculating the harmonic vibrational frequencies, specific peaks in an experimental spectrum can be assigned to particular functional groups. asrjetsjournal.org For the title compound, characteristic frequencies for N-H stretching, C=N stretching in the pyrazole ring, and C-O-C stretching of the ether linkage would be predicted.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). asrjetsjournal.org These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.netresearchgate.netmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| Proton (¹H) | N-H (pyrazole) | 11.0 - 12.0 |

| C3-H, C5-H (pyrazole) | 7.5 - 8.0 | |

| CH (ethoxy bridge) | 5.0 - 5.5 | |

| Carbon (¹³C) | C4 (pyrazole, ether-linked) | 140 - 150 |

| C3, C5 (pyrazole) | 130 - 140 | |

| CH (ethoxy bridge) | 75 - 85 |

Molecular Docking Simulations for Putative Biological Target Identification and Ligand-Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity. alrasheedcol.edu.iqijpbs.com The optimized 3D structure of this compound would be computationally "docked" into the binding sites of various known drug targets. Pyrazole derivatives have been investigated as inhibitors for a range of proteins, including kinases, carbonic anhydrases, and various receptors. nih.govnih.govnih.gov

The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating stronger binding. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.gov

Table 4: Potential Biological Targets for Pyrazole Derivatives and Key Interactions

| Potential Protein Target Class | Example Target | Likely Interacting Residues/Interactions |

|---|---|---|

| Protein Kinases | EGFR, CDK2 | Hydrogen bonding with backbone atoms in the hinge region. nih.gov |

| Carbonic Anhydrases | hCA I, hCA II | Coordination with the active site Zinc ion; H-bonds with Histidine residues. nih.gov |

| Sigma Receptors | σ₁R | Hydrophobic interactions with aromatic residues; H-bond with Aspartate. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Stability of the Compound in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. rdd.edu.iq An MD simulation of the this compound-protein complex, typically run for tens or hundreds of nanoseconds, provides insights into the stability and dynamics of the interaction in a simulated biological environment. nih.govresearchgate.net

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over time. researchgate.net A low and stable RMSD value suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. These simulations are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling on Related Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole scaffolds, which are prevalent in a multitude of biologically active compounds, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects. While specific QSAR models for this compound are not extensively documented, numerous studies on structurally related pyrazole derivatives provide valuable insights into the design of novel and more potent analogs.

A notable example is the three-dimensional QSAR (3D-QSAR) study conducted on a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the structural attributes of these compounds with their biological activity. nih.gov

The CoMFA model developed in this study demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their antitubercular activity. nih.gov This suggests that the size, shape, and electronic distribution of the substituents on the pyrazole ring are critical determinants of their inhibitory potential. The statistical significance of the CoMFA model is summarized in the table below.

Table 1: Statistical Parameters of the CoMFA Model for N-phenyl-3-(4-fluorophenyl)-4-substituted Pyrazole Derivatives

| Parameter | Value |

| q² (Cross-validated correlation coefficient) | 0.55 |

| r² (Non-cross-validated correlation coefficient) | 0.96 |

| F-statistic | 115.23 |

| Standard Error of Estimate | 0.15 |

| Number of Components | 5 |

The CoMSIA model further expanded on these findings by incorporating hydrophobic and hydrogen bonding fields, in addition to steric and electrostatic interactions. nih.gov The results from the CoMSIA model indicated that hydrophobic interactions and the potential for hydrogen bonding also play a significant role in the antitubercular activity of these pyrazole derivatives. nih.gov The statistical validation of the CoMSIA model is detailed in the following table.

Table 2: Statistical Parameters of the CoMSIA Model for N-phenyl-3-(4-fluorophenyl)-4-substituted Pyrazole Derivatives

| Parameter | Value |

| q² (Cross-validated correlation coefficient) | 0.52 |

| r² (Non-cross-validated correlation coefficient) | 0.94 |

| F-statistic | 85.67 |

| Standard Error of Estimate | 0.18 |

| Number of Components | 6 |

The insights gained from these QSAR models are crucial for the rational design of new pyrazole-based therapeutic agents. For instance, the contour maps generated from the CoMFA and CoMSIA analyses can guide the modification of substituents on the pyrazole ring to enhance biological activity. These models predict that introducing bulky, electron-withdrawing groups at specific positions could lead to more potent compounds.

In other research, pharmacophore mapping studies on tetrasubstituted pyrazoles as COX-II inhibitors have also yielded statistically significant 3D-QSAR models. ptfarm.pl These models have identified key pharmacophoric features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are essential for their inhibitory activity. ptfarm.pl

Collectively, these computational and theoretical investigations on related pyrazole scaffolds underscore the importance of specific structural and physicochemical properties in determining their biological function. The application of QSAR modeling provides a robust framework for predicting the activity of novel pyrazole derivatives and for guiding the synthesis of compounds with improved therapeutic profiles.

Biological and Pharmacological Research Avenues of 4 1 Phenylethoxy 1h Pyrazole

Mechanistic Studies of Pyrazole-Mediated Biological Activities

The pyrazole (B372694) moiety is a versatile structural core found in numerous compounds with a wide spectrum of biological activities, ranging from anti-inflammatory to anticancer effects. nih.govmdpi.comglobalresearchonline.net Understanding the mechanisms through which these compounds exert their effects is crucial for the development of new therapeutic agents.

Elucidation of Specific Molecular Targets and Biochemical Pathways Modulated by Pyrazole Derivatives

Research has shown that pyrazole derivatives can interact with a diverse array of molecular targets. The specific substitutions on the pyrazole ring dictate the compound's affinity and selectivity for these targets. frontiersin.org Key targets identified for various pyrazole analogs include enzymes, receptors, and signaling proteins.

Enzymatic Targets:

Cyclooxygenases (COX): Many pyrazole-containing compounds are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes (COX-1 and COX-2). researchgate.net

Kinases: Pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Targets in this family include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK), making them promising candidates for anticancer therapies. nih.govmdpi.comalrasheedcol.edu.iq For instance, some derivatives have shown significant inhibition of the MEK-dependent signaling pathway. frontiersin.org

Monoamine Oxidases (MAO): Certain pyrazole analogs exhibit inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, suggesting potential applications as antidepressants. frontiersin.org

Carbonic Anhydrases (CA): Pyrazole compounds bearing sulfonamide groups have been identified as effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II). nih.govtandfonline.com

Receptor Targets:

Cannabinoid Receptors (CB1): Specific biarylpyrazoles have been developed as potent and selective antagonists for the brain cannabinoid receptor (CB1). acs.org

Estrogen Receptors (ER): Tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some showing remarkable selectivity for the ERα subtype. nih.gov

Opioid Receptors: The pyrazole scaffold has been used to develop compounds that modulate opioid receptors, indicating potential for new analgesic agents. frontiersin.orgfrontiersin.org

While the specific molecular targets for 4-(1-Phenylethoxy)-1H-pyrazole have not been extensively delineated in the available literature, its structure suggests potential interactions with targets known to bind other 4-substituted pyrazoles.

Investigations into Enzyme Inhibition and Receptor Binding Affinities

The potency of pyrazole derivatives is quantified through various in vitro assays that measure their enzyme inhibition and receptor binding affinities. These studies typically report values such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

For example, studies on pyrazole derivatives as enzyme inhibitors have yielded compounds with potent activities. Certain pyrazole-indole conjugates have demonstrated significant inhibition of α-amylase, α-glucosidase, COX-1, COX-2, and 5-LOX enzymes, with IC50 values in the low microgram per milliliter range. researchgate.net In the realm of kinase inhibition, pyrazole derivatives have achieved IC50 values in the nanomolar to low micromolar range against targets like EGFR and CDK2. nih.govmdpi.comnih.gov Similarly, as carbonic anhydrase inhibitors, pyrazole-carboxamides have shown Ki values in the nanomolar range for hCA I and hCA II. nih.gov

In terms of receptor binding, a propylpyrazole triol derivative was found to bind to ERα with an affinity approximately 50% that of estradiol (B170435) and exhibited a 410-fold binding preference for ERα over ERβ. nih.gov Research into cannabinoid receptor antagonists has also identified pyrazole derivatives with high binding affinity. acs.org

| Derivative Class | Target Enzyme/Receptor | Potency (IC₅₀ / Kᵢ) | Reference |

| Pyrazole-Carboxamides | hCA I | 0.063–3.368 µM (Kᵢ) | nih.gov |

| Pyrazole-Carboxamides | hCA II | 0.007–4.235 µM (Kᵢ) | nih.gov |

| 1,3-Diphenyl-1H-pyrazole | MEK | Significant Inhibition | frontiersin.org |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 8.21 µM (IC₅₀) | mdpi.com |

| Indole-Pyrazole Hybrid | CDK2 | 0.074 µM (IC₅₀) | nih.gov |

| Propylpyrazole Triol | Estrogen Receptor α (ERα) | ~50% affinity of estradiol | nih.gov |

| 3-Phenyl-pyrazole-5-carboxamide | COX-2 | Potent Inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have shown that substitutions at various positions on the heterocyclic ring can dramatically alter pharmacological efficacy and selectivity. nih.govrsc.org

Impact of Substituent Variations on Pharmacological Efficacy

The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents.

N-1 Position: The substituent on the first nitrogen atom of the pyrazole ring is often critical for activity. For instance, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be a key requirement for potent antagonistic activity. acs.org

C-3 Position: Modifications at this position significantly influence the molecule's interaction with its target. A carboxamido group at C-3 is crucial for CB1 receptor antagonism. acs.org In other series, the presence of groups like phenylamino (B1219803) can confer antiproliferative properties. nih.gov

C-4 Position: The substituent at the C-4 position plays a vital role in tuning the compound's properties. For estrogen receptor ligands, a C-4 propyl group was found to be optimal for binding affinity. nih.gov The presence of the bulky and somewhat flexible 1-phenylethoxy group in this compound would be expected to significantly influence its interaction with target binding pockets, potentially offering unique selectivity.

C-5 Position: This position is also key for modulating activity. A para-substituted phenyl ring at C-5 is another important feature for potent CB1 receptor antagonists. acs.org For anti-inflammatory pyrazoles, aryl groups at this position are common.

The electronic properties and size of substituents are also crucial. Electron-withdrawing groups like halogens or nitro groups on phenyl rings attached to the pyrazole core often enhance antimicrobial or anticancer activity. rsc.org For example, 2,4-dichloro analogues of pyrazole amides were found to be more potent as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors than their corresponding 2,4-dichloro-5-fluoro analogues. nih.gov

| Pyrazole Scaffold | Target | Key Substituent Variation | Effect on Potency | Reference |

| N-phenylpyrazole | MAO-B | Hydroxyphenyl vs. Dimethoxyphenyl at C-3 | Hydroxyphenyl increases potency | frontiersin.org |

| Tetrasubstituted Pyrazole | ERα | C-4 Propyl group | Optimal for binding affinity | nih.gov |

| Biarylpyrazole | CB1 Receptor | p-Iodophenyl at C-5 | Increases potency | acs.org |

| Pyrazole Amide | TNAP | 2,4-dichloro vs. 2,4-dichloro-5-fluoro on amide phenyl | 2,4-dichloro is more potent | nih.gov |

| 3,5-Diphenylpyrazole | Meprin α | Introduction of methyl or benzyl (B1604629) at C-3(5) phenyl | Decreases inhibitory activity | nih.gov |

Rational Design Strategies for Enhanced Biological Potency and Selectivity

The development of novel pyrazole derivatives with improved therapeutic profiles relies on several rational design strategies.

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for a phenyl ring. This substitution can lead to enhanced potency and improved physicochemical properties, such as better water solubility and metabolic stability, while reducing lipophilicity. nih.gov

Scaffold Hopping and Decoration: Starting from a known active compound, chemists can modify the core scaffold or decorate it with various functional groups to explore new chemical space and identify analogues with improved properties. nih.gov

Computational Modeling: Molecular docking and other computational techniques are invaluable tools for predicting how a pyrazole derivative might bind to its molecular target. frontiersin.orgtandfonline.com These methods allow for the virtual screening of large libraries of compounds and provide insights that guide the synthesis of the most promising candidates. nih.govresearchgate.net

Hybrid Molecule Design: This strategy involves combining the pyrazole core with other known pharmacophores to create hybrid molecules. The goal is to develop compounds that can interact with multiple targets or to achieve synergistic pharmacological effects. researchgate.net Examples include linking pyrazole to moieties such as thiazole, indole, or thiophene. nih.govfrontiersin.orgrsc.org

Preclinical Assessment of Therapeutic Potential

Before a compound can be considered for clinical trials, its therapeutic potential must be assessed in preclinical studies. These studies involve a combination of in vitro and in vivo models to evaluate the compound's efficacy.

In Vitro Evaluation: Pyrazole derivatives are frequently tested for their cytotoxic activity against a panel of human cancer cell lines. nih.gov For example, various pyrazole compounds have shown potent antiproliferative activity against breast (MCF7), liver (HepG2), lung (A549), and colon (HCT116) cancer cell lines, with IC50 values often in the low micromolar range. nih.govmdpi.commdpi.com

In Vivo Evaluation: Promising compounds from in vitro studies are then advanced to in vivo animal models. For assessing anti-inflammatory potential, the carrageenan-induced rat paw edema model is commonly used. nih.govmdpi.com In these studies, pyrazole derivatives have demonstrated a significant reduction in edema, with efficacy sometimes surpassing that of standard drugs like indomethacin. nih.gov

While numerous pyrazole derivatives have shown promise in such preclinical models, specific preclinical data for this compound is not extensively covered in the reviewed scientific literature. However, the broad and potent activity of the pyrazole class suggests that it would be a candidate for similar preclinical evaluation.

| Pyrazole Derivative | Preclinical Model | Finding | Reference |

| Pyrazolo[4,3-c]pyridine derivative | MCF7 & HepG2 cell lines (in vitro) | Potent antiproliferative activity (IC₅₀ = 1.9 & 3.7 µg/mL) | mdpi.com |

| Indole-pyrazole hybrid | HCT116, MCF7, HepG2, A549 cell lines (in vitro) | Excellent cytotoxicity (IC₅₀ < 23.7 µM) | nih.gov |

| 3,4-Diaryl Pyrazole derivative | Six cancer cell lines (in vitro) | High antitumor activity (IC₅₀ = 0.06–0.25 nM) | nih.gov |

| Pyrazole-based derivative | Carrageenan-induced rat paw edema (in vivo) | Excellent anti-inflammatory activity (ED₅₀ = 0.8575 mmol/kg) | mdpi.com |

| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | Carrageenan-induced rat paw edema (in vivo) | Potent activity (78% inhibition at 3h) | nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models (excluding human trials)

Following promising in vitro results, the next logical step would be to evaluate the efficacy of this compound in relevant animal models of disease.

For potential anti-inflammatory applications, the carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model. nih.govnih.gov In this model, the reduction in paw volume after administration of the test compound is measured and compared to a control group. Another model is the cotton pellet-induced granuloma model in rats, which assesses the effect of the compound on chronic inflammation. nih.gov

In the context of analgesic activity, which often accompanies anti-inflammatory effects, the writhing test in mice can be employed to assess peripheral analgesic effects. semanticscholar.org

For anticancer evaluation, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored over time.

Due to the lack of direct in vivo data for this compound, it is speculative to predict its efficacy. However, the outcomes of such studies on structurally similar compounds provide a basis for optimism. For instance, certain novel pyrazolone (B3327878) derivatives have shown significant analgesic and anti-inflammatory activities in vivo. semanticscholar.org

Future Directions in Pyrazole-Based Drug Discovery and Agrochemical Development

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. tandfonline.comrhhz.net

In Drug Discovery:

Future research in pyrazole-based drug discovery is likely to focus on several key areas:

Target-based design: With an increasing understanding of the molecular targets of various diseases, the rational design of pyrazole derivatives as specific inhibitors of key enzymes (e.g., kinases, cyclooxygenases) or receptor antagonists will continue to be a major focus. nih.govmdpi.com

Hybrid molecules: The synthesis of hybrid molecules that incorporate a pyrazole moiety along with another pharmacophore is a growing trend. This approach aims to develop compounds with dual or multiple mechanisms of action, potentially leading to enhanced efficacy and reduced drug resistance.

Addressing drug resistance: Pyrazole derivatives are being explored as potential agents to overcome drug resistance in both infectious diseases and cancer. nih.gov

In Agrochemical Development:

Pyrazole derivatives have already made a significant impact in the agrochemical industry as herbicides, fungicides, and insecticides. rhhz.netccspublishing.org.cn Future directions in this field include:

Development of novel modes of action: The discovery of pyrazole-based agrochemicals with new molecular targets is crucial to combat the development of resistance in pests and weeds.

Improved environmental profile: There is a growing demand for agrochemicals with improved safety profiles for non-target organisms and the environment. Future research will likely focus on developing pyrazole derivatives with greater selectivity and biodegradability.

Broad-spectrum activity: The development of pyrazole compounds with broad-spectrum activity against a range of plant pathogens and pests remains an important goal. rhhz.net For instance, novel pyrazole derivatives are being investigated as 4-hydroxyphenylpyruvate dioxygenase (HPPD)-targeted herbicides. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-Phenylethoxy)-1H-pyrazole and its analogs?

The synthesis typically involves cyclocondensation or vicinal diaryl-substituted pyrazole formation. For example, analogs like 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4b) are synthesized via General Procedure F, involving Pd-mediated cross-coupling, followed by purification via flash chromatography . Key steps include optimizing reaction time (e.g., 16–24 hours) and temperature (50–80°C), with intermediates characterized by NMR and MS .

Q. How is structural characterization performed for pyrazole derivatives?

Structural elucidation relies on -NMR, -NMR, and ESI-MS. For instance, -NMR of 4-(4-Ethoxyphenyl)-1-tosyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole (15p) reveals distinct aromatic proton shifts (δ 6.5–7.8 ppm), while ESI-MS confirms molecular weight (e.g., 341.4 for 4b) . Deuterated solvents (CDCl, DMSO-d) are critical for resolving overlapping signals .

Q. What purification methods are effective for pyrazole derivatives?

Flash chromatography (General Procedure E/F) with silica gel and gradient elution (hexane/ethyl acetate) is standard. For example, 4-(4-Methoxy-3,5-dimethylphenyl)-1-tosyl-1H-pyrazole (15n) was purified to 73% yield using this method . For polar analogs, reverse-phase HPLC or recrystallization (e.g., THF/water mixtures) may improve purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazole analogs?

Discrepancies in -NMR shifts (e.g., δ 6.2 vs. 6.5 ppm for ortho-substituted phenyl groups) may arise from steric or electronic effects. Computational modeling (DFT) can validate experimental data by predicting chemical environments. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used DFT to correlate calculated vs. observed -NMR shifts . Redundant spectral validation (e.g., 2D NMR) is recommended .

Q. What strategies optimize reaction yields for pyrazoles with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -CF, -NO) require adjusted catalysts and temperatures. For 4-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole (15o), Pd(OAc)/PPh systems at 80°C improved coupling efficiency (66% yield) . Microwave-assisted synthesis may reduce reaction time and byproduct formation .

Q. How can researchers design experiments to evaluate biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies should prioritize substituent effects. For example, vicinal diaryl-substituted pyrazoles (e.g., 4a–4c) showed varying bioactivity based on methoxy/ethoxy substitution patterns . In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking can identify pharmacophores. Preclinical models should account for metabolic stability, as seen in analogs with improved blood-brain barrier penetration .

Q. What methodologies address low solubility of hydrophobic pyrazole derivatives in biological assays?

Hydrophobic analogs (e.g., 4-Chlorostyryl-substituted pyrazoles) require solubilization strategies:

- Use of co-solvents (DMSO ≤1% v/v) .

- Formulation with cyclodextrins or liposomes .

- Introduction of polar groups (e.g., -COOH, -OH) via post-synthetic modification, as demonstrated in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Data Contradiction Analysis

Q. Why do MS spectra occasionally show deviations from theoretical molecular weights?

Adduct formation (e.g., [M+Na], [M+H]) in ESI-MS can cause apparent discrepancies. For 4c, the observed molecular ion at m/z 341.4 ([M+H]) matches the theoretical 340.4 Da when accounting for protonation . Isotopic patterns (e.g., /) must also be considered for halogenated derivatives .

Q. How should researchers interpret conflicting biological activity data across similar analogs?

Contradictions may arise from assay variability or subtle structural differences. For example, 3,4,5-trimethoxyphenyl-substituted pyrazoles (4a–4c) showed divergent IC values due to minor substituent changes . Replicate assays (n ≥ 3) and orthogonal methods (e.g., SPR vs. fluorescence) are critical .

Methodological Recommendations

Q. What computational tools are recommended for pyrazole derivative design?

Q. How to validate synthetic intermediates with complex substitution patterns?

Use multi-nuclear NMR (e.g., , , ) and HRMS. For fluorinated analogs (e.g., 4-Fluoro-1H-pyrazole), -NMR at 470 MHz resolves positional isomers . X-ray crystallography, as applied to 1-phenyl-1H-pyrazole-4-carbaldehyde, provides unambiguous confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.